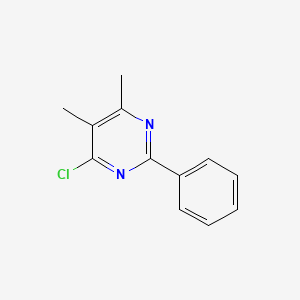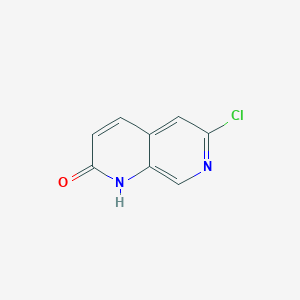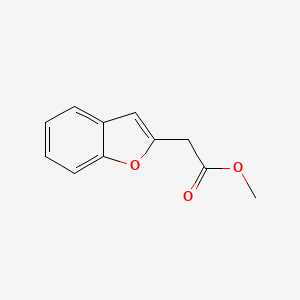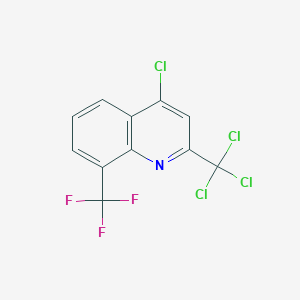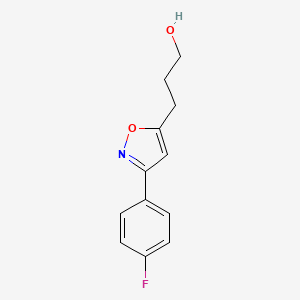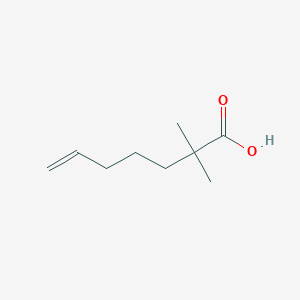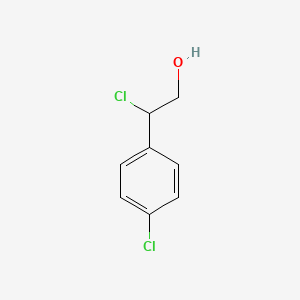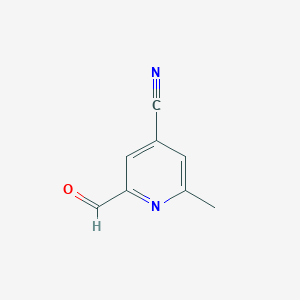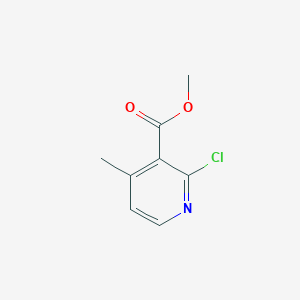![molecular formula C16H14ClF6N B1356801 2-[3,5-ビス(トリフルオロメチル)フェニル]-2-フェニルエチルアミン塩酸塩 CAS No. 1189486-71-2](/img/structure/B1356801.png)
2-[3,5-ビス(トリフルオロメチル)フェニル]-2-フェニルエチルアミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride is a chemical compound with the molecular formula C16H14ClF6N. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring.
科学的研究の応用
2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
作用機序
Target of Action
Compounds with similar structures have been reported to interact with various receptors and enzymes, which could potentially be the targets of this compound .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
Based on its structure, it might influence pathways related to the function of its potential targets .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its site of action .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl . These factors could include temperature, pH, and the presence of other molecules in the environment .
生化学分析
Biochemical Properties
2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl groups enhance its binding affinity to certain enzymes, making it a potent inhibitor or activator in biochemical pathways. For instance, it has been shown to interact with enzymes involved in metabolic processes, potentially altering their activity and influencing metabolic flux . Additionally, the compound’s interactions with proteins can lead to changes in protein conformation and function, further impacting biochemical reactions.
Cellular Effects
The effects of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, the compound’s impact on cell signaling pathways can result in altered cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl groups facilitate its binding to enzyme active sites, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that play key roles in metabolic processes, influencing the levels of various metabolites . Its impact on metabolic flux can lead to alterations in the production and utilization of energy within cells. Additionally, the compound’s interactions with metabolic enzymes can result in changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution within tissues is also influenced by its chemical properties, such as solubility and affinity for certain biomolecules . This targeted distribution is crucial for its biological activity and effectiveness in research applications.
Subcellular Localization
The subcellular localization of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity. For example, the compound may accumulate in the nucleus, where it can influence gene expression, or in the mitochondria, where it can impact cellular metabolism .
準備方法
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then reduced to the corresponding amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
類似化合物との比較
2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound also contains trifluoromethyl groups and is used in different chemical reactions and applications.
Trifluoromethylsilane: Another trifluoromethyl-containing compound used in organic synthesis.
Sodium trifluoroacetate: Used as a reagent in various chemical reactions.
The uniqueness of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride lies in its specific structure and the presence of both phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N.ClH/c17-15(18,19)12-6-11(7-13(8-12)16(20,21)22)14(9-23)10-4-2-1-3-5-10;/h1-8,14H,9,23H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNZPKWKLSBRHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
